3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a chlorobenzyl group, and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with a phenolic compound.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is typically formed by reacting hydrazine with an ester or acid chloride.
Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the chlorobenzyl phenol derivative under appropriate conditions, such as using a dehydrating agent like phosphorus oxychloride (POCl3) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the phenyl and pyrazole rings.
Reduction: Reduced forms of the nitro or carbonyl groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. The presence of the pyrazole ring and carbohydrazide moiety is often associated with pharmacological activity, making it a promising scaffold for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and carbohydrazide moiety could facilitate binding to active sites, while the chlorobenzyl group might enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to variations in the substituents on the phenyl and pyrazole rings.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C29H25ClN6O2 |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H25ClN6O2/c1-19-25(20(2)36(35-19)23-9-4-3-5-10-23)17-31-34-29(37)28-16-27(32-33-28)21-12-14-24(15-13-21)38-18-22-8-6-7-11-26(22)30/h3-17H,18H2,1-2H3,(H,32,33)(H,34,37)/b31-17+ |
InChI Key |
PHOZZBKSDBTVCJ-KBVAKVRCSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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